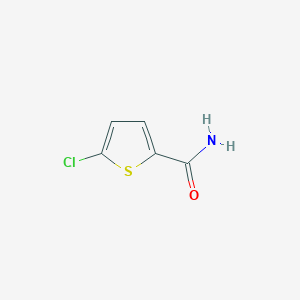

5-Chlorothiophene-2-carboxamide

Beschreibung

Significance of Thiophene (B33073) Carboxamide Scaffolds in Medicinal Chemistry and Materials Science

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological properties. mdpi.com The aromatic and relatively planar nature of the thiophene ring facilitates binding to biological receptors, while the carboxamide group provides a key site for hydrogen bonding interactions, which are crucial for molecular recognition of enzymes and other biological targets. mdpi.comnih.gov This scaffold is a core component in numerous compounds investigated for anti-inflammatory, antimicrobial, and anticancer activities. nih.gov

Thiophene-2-carboxamide derivatives have been identified as promising anticancer agents, with some acting as potent kinase inhibitors or apoptosis modulators. mdpi.com For instance, derivatives of benzothiophene-2-carboxamide have been developed as inhibitors of Cdc2-like kinases (Clk1/4), which are promising targets for cancer therapy. mdpi.com Other studies have shown that substituted thiophene carboxamides exhibit cytotoxicity against various cancer cell lines. mdpi.com Furthermore, the scaffold is a key component of the widely used anticoagulant drug Rivaroxaban, highlighting its clinical significance. nih.govchemicalbook.com

In materials science, the incorporation of thiophene units is fundamental to the development of conducting polymers and organic electronic materials. researchgate.net The carboxamide functional group, when attached to a thiophene-based polymer backbone, can significantly influence the material's properties. It can impose a torsional twist on the polymer chain and introduce a strong dipole moment, which affects molecular aggregation and crystallinity. researchgate.net These structural changes, in turn, alter the material's charge transport capabilities. Additionally, the amide linkage in thiophene-rich benzoxazine (B1645224) monomers has been shown to influence the ring-opening polymerization mechanism through hydrogen bonding, providing a method to tune the thermal properties of the resulting high-performance polybenzoxazine thermosets. acs.org Thiophene-based polymers with functional groups like aldehydes (which can be derived from or converted to carboxamides) also show promise for creating adhesive semiconducting materials for bioelectronics. researchgate.netacs.org

Historical Context of 5-Chlorothiophene-2-carboxamide in Chemical Synthesis

The synthesis of this compound is intrinsically linked to the preparation of its precursor, 5-chlorothiophene-2-carboxylic acid. Historically, several methods have been established to produce this key acid intermediate. One common approach begins with 2-chlorothiophene (B1346680), which undergoes a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the target carboxylic acid. chemicalbook.com Another established route involves the use of 5-chloro-2-bromothiophene, which is converted into a Grignard reagent that is subsequently carboxylated with carbon dioxide. chemicalbook.com A more direct method involves the lithiation of 2-chlorothiophene at a low temperature using n-butyllithium, followed by quenching with carbon dioxide to form the carboxylic acid with high selectivity. google.com This method was developed to overcome challenges associated with older chlorination techniques that often produced difficult-to-separate dichlorinated byproducts. google.com

The conversion of 5-chlorothiophene-2-carboxylic acid to this compound is typically achieved through standard amidation reactions. A prevalent method involves first converting the carboxylic acid into a more reactive intermediate. For example, the acid can be treated with thionyl chloride to form the corresponding acid chloride, 5-chlorothiophene-2-carbonyl chloride. google.com This activated intermediate is then reacted with an appropriate amine source to form the final carboxamide bond. google.com An alternative one-pot process avoids the isolation of the potentially unstable acid chloride by reacting the carboxylic acid with a sulfonylating agent (like methanesulfonyl chloride) to form a sulfonyl ester intermediate in situ, which then readily reacts with an amine to yield the desired carboxamide product. googleapis.comgoogleapis.com

Current Research Landscape and Emerging Areas of Investigation for this compound

The current research landscape for this compound is dominated by its application as a pivotal building block in pharmaceutical development. Its most prominent role is in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used globally as an anticoagulant. chemicalbook.comgoogleapis.com In the synthesis of Rivaroxaban, the this compound moiety is formed by coupling 5-chlorothiophene-2-carboxylic acid (or its activated derivative) with the complex amine side chain of the drug. googleapis.comgoogleapis.com

Beyond its established role in Rivaroxaban, the this compound scaffold continues to be explored for the development of new therapeutic agents. Researchers are investigating its derivatives as potential inhibitors of other enzymes in the coagulation cascade. For example, related benzothiophene (B83047) carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase, suggesting a potential application in the development of new antimalarial drugs. nih.gov

The broad biological activity of the thiophene carboxamide class of compounds ensures that this compound remains a valuable starting material for drug discovery programs. mdpi.com Its demonstrated success in existing drugs and its synthetic versatility make it an attractive scaffold for generating libraries of new compounds to be screened against a wide array of biological targets, from enzymes involved in cancer to those critical for microbial survival.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chlorothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOBWMBJNNCUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409141 | |

| Record name | 5-chlorothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-82-8 | |

| Record name | 5-chlorothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Chlorothiophene 2 Carboxamide and Its Analogues

Established Synthetic Routes to 5-Chlorothiophene-2-carboxamide

The synthesis of the target compound, this compound, and its analogues can be achieved through several reliable methods, including direct coupling of the corresponding acid and amine, acylation with a reactive acid chloride, and construction of the heterocyclic ring system through condensation reactions.

Acid-amine coupling, or amidation, represents a direct approach to forming the carboxamide bond from 5-Chlorothiophene-2-carboxylic acid and an appropriate amine. These reactions typically require the use of coupling agents to activate the carboxylic acid.

One notable one-pot strategy involves reacting 5-Chlorothiophene-2-carboxylic acid with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base like 1-methylimidazole. googleapis.comgoogleapis.com This forms a highly reactive sulfonyl ester intermediate in situ. Subsequent addition of an amine, for instance, 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one, to the reaction mixture yields the desired N-substituted this compound, a key intermediate in the synthesis of rivaroxaban. googleapis.comgoogleapis.com This method is advantageous as it avoids the isolation of the often unstable acid chloride and can be performed in a single vessel, leading to high yields. googleapis.com

General coupling reagents are also widely applicable. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) and an acyl transfer agent like 4-Dimethylaminopyridine (B28879) (DMAP) are effective for coupling electron-deficient amines with carboxylic acids. nih.gov The process involves the formation of a reactive HOBt ester, which is then converted to a highly reactive acyliminium ion by DMAP, facilitating the nucleophilic attack by the amine. nih.gov

Interactive Data Table: Acid-Amine Coupling Conditions

| Carboxylic Acid Precursor | Coupling System | Base | Amine Example | Product | Citation |

|---|---|---|---|---|---|

| 5-Chlorothiophene-2-carboxylic acid | Methanesulfonyl chloride | 1-Methylimidazole | Racemic 4-[4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl] morpholine-3-one | Racemic Rivaroxaban | googleapis.com |

| 5-Chlorothiophene-2-carboxylic acid | N,N'-Carbonyldiimidazole | - | 5-chlorothiophene-2-carboxylic acid-{(R)-2-hydroxy-3-[4-(3-oxo-morpholin-4-yl)-phenylamino]propyl}amide | Rivaroxaban | google.com |

| Generic Carboxylic Acid | EDC/HOBt (catalytic) | DIPEA | Aniline Derivatives | N-Aryl Amides | nih.gov |

A prevalent and robust method for synthesizing this compound and its derivatives is the acylation of an amine with 5-Chlorothiophene-2-carbonyl chloride. googleapis.comgoogle.com This acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with primary or secondary amines.

The reaction is typically carried out by adding the acid chloride to a solution of the amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. For example, in the synthesis of rivaroxaban, 5-Chlorothiophene-2-carbonyl chloride is added to a solution of 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one. googleapis.com The reaction can be performed in various solvents, including pyridine (B92270), or in a biphasic system such as water/acetone or toluene (B28343)/water with an inorganic base like sodium carbonate. googleapis.comgoogle.com

Interactive Data Table: Acylation Reaction Examples

| Amine | Base | Solvent | Product | Citation |

|---|---|---|---|---|

| 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one | Pyridine | Pyridine | Rivaroxaban | googleapis.com |

| 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one hydrochloride | Sodium Carbonate | Water/Acetone | Rivaroxaban | googleapis.com |

| (2S)-3-aminopropane-1,2-diol hydrochloride | Sodium Bicarbonate | Water/2-Methyltetrahydrofuran | 5-Chlorothiophene-2-carboxylic acid-((S)-2,3-dihydroxy-propyl)-amide | google.com |

The synthesis of thiophene (B33073) carboxamide analogues can also be accomplished through heterocyclic condensation reactions, where the thiophene ring itself is formed during the synthetic sequence. This approach is particularly useful for creating diverse derivatives.

One such strategy involves the condensation of an active methylene (B1212753) compound, like N-(4-acetylphenyl)-2-chloroacetamide, with various functionalized thiocarbamoyl compounds in the presence of a base such as sodium ethoxide. nih.gov For instance, the reaction with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives or 2-acetyl-2-arylazo-thioacetanilide derivatives leads to the formation of substituted thiophene-2-carboxamide derivatives. nih.gov This method allows for the introduction of various substituents onto the thiophene ring at positions 3, 4, and 5, offering significant molecular diversity from accessible starting materials. nih.govresearchgate.net

Precursor Synthesis and Functionalization

The availability and purity of the starting materials, 5-Chlorothiophene-2-carboxylic acid and its corresponding acyl chloride, are paramount for the successful synthesis of the final carboxamide products.

Several synthetic routes have been established for the production of 5-Chlorothiophene-2-carboxylic acid, a key intermediate. chemicalbook.com The choice of method often depends on the availability of starting materials and desired scale.

From 2-Chlorothiophene (B1346680): A common method involves the lithiation of 2-chlorothiophene at a low temperature (e.g., below -30°C) using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with solid carbon dioxide (dry ice) or gaseous CO2. google.com This selectively introduces a carboxylic acid group at the 5-position. Another approach starting with 2-chlorothiophene is a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis of the trichloroacetyl group to the carboxylic acid. chemicalbook.comchemicalbook.com

From 2-Thiophenecarboxaldehyde: A one-pot method starts with the chlorination of 2-thiophenecarboxaldehyde to yield the intermediate 5-chloro-2-thiophenecarboxaldehyde. google.com This intermediate is then oxidized, without isolation, to the desired carboxylic acid. The oxidation can be performed using reagents like sodium hypochlorite (B82951) (generated in situ from sodium hydroxide (B78521) and chlorine gas). chemicalbook.comgoogle.com

Other Methods: Alternative syntheses include the Grignard reaction of 5-chloro-2-bromothiophene with magnesium, followed by carboxylation with CO2, and the oxidation of 5-chloro-2-acetylthiophene. chemicalbook.comchemicalbook.com

Interactive Data Table: Synthesis of 5-Chlorothiophene-2-carboxylic Acid

| Starting Material | Key Reagents | Reported Yield | Purity | Citation |

|---|---|---|---|---|

| 2-Chlorothiophene | n-BuLi, CO2 | ~72.9% | >99% | google.com |

| 2-Thiophenecarboxaldehyde | Cl2, NaOH | - | 92% (crude), 98.8% (recrystallized) | chemicalbook.comgoogle.com |

| 2-Chlorothiophene | Trichloroacetyl chloride, AlCl3; then NaOH | - | - | chemicalbook.com |

| 5-Chloro-2-bromothiophene | Mg, CO2 | - | - | chemicalbook.com |

| 5-Chloro-2-acetylthiophene | Sodium chlorite, KH2PO4 | - | - | chemicalbook.com |

The conversion of 5-Chlorothiophene-2-carboxylic acid to the more reactive 5-Chlorothiophene-2-carbonyl chloride is a standard and critical functionalization step.

The most common method for this transformation is the reaction of the carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl2). google.comgoogle.com The reaction can be carried out using thionyl chloride as both the reagent and the solvent, or in an inert solvent such as toluene or carbon tetrachloride. google.comgoogle.com The process often involves heating the mixture to reflux to drive the reaction to completion. google.comgoogle.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. chemicalbook.com After the reaction, excess thionyl chloride and solvent are typically removed by distillation, often under reduced pressure, to yield the acid chloride, which can be used directly or purified further. google.comchemicalbook.com

Interactive Data Table: Synthesis of 5-Chlorothiophene-2-carbonyl Chloride

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Key Conditions | Citation |

|---|---|---|---|---|

| 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride | Toluene | Heat to 75-80°C, then reflux | google.com |

| 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride | Carbon Tetrachloride | Reflux for 1-3 hours | google.com |

| 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride | Dichloromethane (B109758) | DMF (catalyst), reflux for 16 h | chemicalbook.com |

| 2-Acetyl-5-chlorothiophene | Disulfur dichloride, Sulfuryl chloride | Pyridine, Chlorobenzene | Heat to 132°C for 15 hours | chemicalbook.com |

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry continually seeks to develop more efficient, scalable, and controlled methods for the production of valuable chemical entities. In the context of this compound and its analogues, several advanced techniques have been explored to overcome the limitations of traditional batch processes.

One-Pot Synthetic Protocols for Efficiency Enhancement

Furthermore, a one-pot process has been successfully applied to the synthesis of Rivaroxaban, a complex N-substituted this compound. googleapis.com This method involves the reaction of 5-chlorothiophene-2-carboxylic acid with a sulfonylating agent to generate a reactive sulfonyl ester intermediate in situ. googleapis.com This is followed by the addition of the complex amine, 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one, to form the final amide product. googleapis.com This one-pot strategy is significantly more efficient than traditional multi-step approaches that involve the isolation of the acid chloride intermediate.

Table 1: Comparison of Synthetic Routes for 5-Chlorothiophene-2-carboxylic Acid

| Starting Material | Key Reagents | Number of Steps | Notable Features |

| 2-Thiophenecarboxaldehyde | Chlorine, Sodium Hydroxide | 1 (One-Pot) | Efficient, avoids isolation of intermediate. google.com |

| 2-Chlorothiophene | n-Butyllithium, Carbon Dioxide | 2 | Utilizes organometallic intermediate. google.com |

| 2-Chlorothiophene | Trichloroacetyl chloride, AlCl3, NaOH | 2 | Friedel-Crafts acylation followed by hydrolysis. chemicalbook.com |

| 5-Chloro-2-bromothiophene | Magnesium, Carbon Dioxide | 2 | Grignard reaction. chemicalbook.com |

| 5-Chloro-2-acetylthiophene | Sodium chlorite, Potassium dihydrogen phosphate | 1 | Oxidation of a ketone precursor. chemicalbook.com |

Continuous Flow Synthesis for Scalability and Control

Continuous flow synthesis has emerged as a powerful technology for the manufacturing of active pharmaceutical ingredients (APIs) and fine chemicals, offering enhanced safety, scalability, and process control compared to traditional batch methods. rsc.org While specific examples of the continuous flow synthesis of this compound are not extensively documented in publicly available literature, the principles of this technology are highly applicable.

A hypothetical continuous flow process for the synthesis of 5-chlorothiophene-2-carbonyl chloride, a key intermediate, could involve the pumping of a solution of 5-chlorothiophene-2-carboxylic acid and a chlorinating agent, such as thionyl chloride, through a heated reactor coil. google.com The product stream would then be collected continuously. This approach would allow for precise control over reaction temperature and residence time, potentially leading to higher yields and purity. The inherent safety benefits of using smaller reactor volumes at any given time are also a significant advantage, particularly when dealing with reactive reagents. rsc.org The scalability of such a process would be achieved by simply running the system for longer periods or by using multiple reactor systems in parallel.

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective synthetic methods is crucial for producing chiral drug candidates with improved efficacy and reduced side effects. In the context of this compound analogues, the synthesis of enantiomerically pure compounds is of significant interest.

A prime example is the synthesis of the (S)-enantiomer of Rivaroxaban. A one-pot process has been developed that can produce either the racemic mixture or a stereochemically isomeric form. googleapis.com This process involves reacting 5-chlorothiophene-2-carboxylic acid with a sulfonylating agent and then with either the racemic or the enantiomerically pure (S)-amine side chain. googleapis.com This highlights a strategy where the chirality is introduced in the final step of the synthesis through the use of a chiral building block. This approach is often more efficient than resolving a racemic final product.

Derivatization Strategies of the this compound Core

The this compound core serves as a versatile scaffold for the development of new chemical entities. Derivatization at the amide nitrogen and on the thiophene ring allows for the fine-tuning of physicochemical and pharmacological properties.

Amide Substitutions and Modifications

The amide group of this compound is a key point for modification. A common strategy involves the acylation of various primary and secondary amines with 5-chlorothiophene-2-carbonyl chloride. This acid chloride is typically prepared by reacting 5-chlorothiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride. google.com

The synthesis of Rivaroxaban exemplifies a complex amide substitution. In this case, 5-chlorothiophene-2-carbonyl chloride (or an activated form of the carboxylic acid) is reacted with the intricate amine, 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one, to yield the final drug substance. googleapis.com This reaction underscores the robustness of the amide coupling reaction in constructing highly functionalized molecules.

Table 2: Examples of Amide Bond Formation in the Synthesis of this compound Analogues

| Amine Component | Coupling Method | Product |

| 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one | One-pot with sulfonylating agent | Rivaroxaban googleapis.com |

| Various primary and secondary amines | Reaction with 5-chlorothiophene-2-carbonyl chloride | Diverse N-substituted analogues |

Halogenation and Other Substituent Effects on the Thiophene Ring

Modification of the thiophene ring itself provides another avenue for creating structural diversity. The chlorine atom at the 5-position plays a significant role in the electronic properties of the ring and can influence the reactivity and biological activity of the molecule.

The synthesis of the precursor, 5-chlorothiophene-2-carboxylic acid, can be achieved through various routes that highlight the influence of substituents. For instance, starting from 2-chlorothiophene, direct lithiation at the 5-position followed by carboxylation with carbon dioxide is a highly regioselective method. google.com Alternatively, Friedel-Crafts acylation of 2-chlorothiophene offers another route, though it may be less selective. chemicalbook.com

Further halogenation of the thiophene ring can also be achieved. For example, the synthesis of related compounds often involves the use of halogenated thiophene starting materials, demonstrating that the introduction of different halogens or other substituents on the thiophene ring is a viable strategy for creating new analogues. The choice of synthetic route to the core 5-chlorothiophene-2-carboxylic acid itself is influenced by the availability and cost of starting materials, as well as the desired purity of the final product. chemicalbook.com

Conjugation with Diverse Heterocyclic Systems (e.g., Pyrazole (B372694), Thiazole (B1198619), Oxazolidinone)

The strategic conjugation of the this compound scaffold with various heterocyclic systems is a key approach in medicinal chemistry to develop novel compounds with tailored biological activities. The introduction of heterocycles like pyrazole, thiazole, and oxazolidinone can significantly influence the physicochemical properties, binding affinities, and pharmacokinetic profiles of the parent molecule. This section details the synthetic methodologies employed to link this compound with these diverse heterocyclic rings.

Conjugation with Pyrazole

The linkage of a pyrazole moiety to the thiophene carboxamide core is typically achieved through the formation of an amide bond. A common strategy involves the reaction of an activated form of 5-halothiophene-2-carboxylic acid with a suitable pyrazole amine.

Detailed research findings have demonstrated the synthesis of pyrazole-thiophene-based amides starting from 5-bromothiophene-2-carboxylic acid and various pyrazole amines. mdpi.com In one approach, 5-bromothiophene-2-carboxylic acid is reacted with 3-methyl-1-phenyl pyrazol-5-amine. mdpi.com Another method involves the use of a protected pyrazole, such as tert-butyl-3-amino-5-methyl-pyrazole-1-carboxylate, which is reacted with 5-bromothiophene-2-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (DMAP). mdpi.com

Alternative strategies have been employed starting from thiophene derivatives that are subsequently used to construct the pyrazole ring. For instance, 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide can be reacted with diketones like acetylacetone (B45752) or benzoylacetone (B1666692) in ethanol (B145695) with a catalytic amount of acetic acid to yield (pyrazol-1-yl)carbonyl-thiophene-2-carboxamide derivatives. nih.gov

The table below summarizes representative examples of pyrazole-thiophene carboxamide conjugates.

Table 1: Examples of Synthesized Pyrazole-Thiophene Carboxamide Analogues

| Compound Name | Starting Materials | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 5-Bromothiophene-2-carboxylic acid, Substituted/unsubstituted/protected pyrazole | Not specified | 68% | mdpi.com |

| 5-Amino-3-methyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide | 5-Amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide, Acetylacetone | Absolute EtOH, Glacial acetic acid, Reflux | 64% | nih.gov |

| 5-Amino-3-methyl-4-[(3-methyl-5-phenyl-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide | 5-Amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide, Benzoylacetone | Absolute EtOH, Glacial acetic acid, Reflux | 68% | nih.gov |

Conjugation with Thiazole

The synthesis of thiazole-containing thiophene carboxamides often involves creating an amide linkage between the two heterocyclic systems or constructing the thiazole ring onto a pre-existing thiophene carboxamide framework.

One established method involves the reaction of 5-amino-4-{[2-(substituted carbamothioyl)hydrazino]carbonyl}-3-methylthiophene-2-carboxamide with α-haloketones or esters. For example, reacting the thiosemicarbazide (B42300) derivative with ethyl bromoacetate (B1195939) in the presence of sodium acetate (B1210297) yields a thiazolidinone-conjugated thiophene carboxamide. nih.gov

Another general approach is the peptide coupling reaction between a thiophene carboxylic acid and an aminothiazole derivative. For instance, 1H-indole-2-carboxylic acid has been coupled with ethyl-2-(2-aminothiazol-4-yl)acetate using coupling agents, a strategy that can be adapted for 5-chlorothiophene-2-carboxylic acid. acs.org The synthesis of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives has been achieved by reacting the corresponding acyl chloride with various arylamines, indicating a robust method for forming the crucial amide bond. researchgate.netmdpi.com

The table below presents examples of synthetic strategies for conjugating thiazole systems with thiophene carboxamides.

Table 2: Examples of Synthesized Thiazole-Thiophene Carboxamide Analogues

| Compound Name | Starting Materials | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Amino-3-methyl-4-{[(2Z)-2-(4-oxo-3-substituted-1,3-thiazolidin-2-ylidene)hydrazino]carbonyl}thiophene-2-carboxamide | 5-Amino-4-{[2-(substituted carbamothioyl)hydrazino]carbonyl}-3-methylthiophene-2-carboxamide, Ethyl bromoacetate | Absolute ethanol, Anhydrous sodium acetate, Reflux | Not specified | nih.gov |

| Ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate | 1H-Indole-2-carboxylic acid, Ethyl-2-(2-aminothiazol-4-yl)acetate | DCC, DMAP, CH2Cl2, 0 °C to RT | Not specified | acs.org |

Conjugation with Oxazolidinone

The conjugation of this compound with an oxazolidinone ring is famously exemplified by the synthesis of the anticoagulant drug Rivaroxaban. unipd.itgoogleapis.com The primary synthetic strategy involves the acylation of an amine-functionalized oxazolidinone derivative with 5-chlorothiophene-2-carbonyl chloride. unipd.it

The synthesis of Rivaroxaban begins with the preparation of the key intermediate, 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one. unipd.itgoogleapis.com This intermediate is then coupled with 5-chlorothiophene-2-carboxylic acid. The carboxylic acid is first converted to its more reactive acid chloride form, typically by treatment with thionyl chloride or a similar reagent. unipd.itnih.gov The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with the amine group of the oxazolidinone moiety in the presence of a base, such as triethylamine (B128534) or pyridine, in a suitable solvent like dichloromethane to form the final amide bond. unipd.itnih.gov

An alternative procedure involves reacting 5-chlorothiophene-2-carboxylic acid with a sulfonylating agent to produce a sulfonyl ester intermediate. This intermediate is then condensed with the oxazolidinone amine derivative to yield the final product. googleapis.com

The table below outlines the key reaction for the synthesis of Rivaroxaban, a prominent example of a this compound-oxazolidinone conjugate.

Chemical Reactivity and Mechanistic Insights of 5 Chlorothiophene 2 Carboxamide

Electron-Withdrawing Effects of the Chlorine Atom and Thiophene (B33073) Moiety

The chlorine atom and the carboxamide group at the 2-position of the thiophene ring both act as electron-withdrawing groups. nih.govnih.gov The chlorine atom exerts a negative inductive (-I) effect, pulling electron density away from the thiophene ring. quora.comdoubtnut.comvedantu.com This effect generally deactivates the ring towards electrophilic attack. quora.com

Nucleophilic Acyl Substitution Mechanisms at the Carboxamide Functionality

The carboxamide group of 5-Chlorothiophene-2-carboxamide can undergo nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iq This type of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the amide. uomustansiriyah.edu.iq The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comuomustansiriyah.edu.iq

Nucleophilic Addition: The nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group, which in this case would be an amine derivative. libretexts.orguomustansiriyah.edu.iq

The reactivity of the carboxamide towards nucleophilic acyl substitution is generally lower than that of other carboxylic acid derivatives like acid chlorides or anhydrides. vanderbilt.edu This is because the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, reducing its electrophilicity. Amides typically require more forcing conditions or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. libretexts.org

Electrophilic Substitution Pathways on the Thiophene Ring System

Electrophilic substitution is a characteristic reaction of aromatic compounds, including thiophene. youtube.com The thiophene ring is generally more reactive towards electrophiles than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (Wheland intermediate) through the involvement of its lone pair electrons. uoanbar.edu.iq However, the presence of electron-withdrawing groups like chlorine and carboxamide in this compound deactivates the ring towards electrophilic attack.

The directing effect of the substituents on the thiophene ring determines the position of electrophilic attack. In this compound, the 2-position is occupied by the carboxamide group and the 5-position by the chlorine atom. The chlorine atom, despite being deactivating, is an ortho-para director. quora.comdoubtnut.comvedantu.com The carboxamide group is a meta-director.

Given the positions of the existing substituents, electrophilic attack is most likely to occur at the C3 or C4 positions of the thiophene ring. The regioselectivity will be influenced by the interplay of the electronic effects of both the chloro and carboxamide groups. For instance, nitration of 5-chlorothiophene-2-carboxylic acid can yield 5-chloro-4-nitrothiophene-2-carboxylic acid. chemicalbook.com

Oxidation and Reduction Chemistry of the Thiophene Core

The thiophene ring can undergo both oxidation and reduction reactions, although it is relatively stable.

Oxidation: Oxidation of the sulfur atom in the thiophene ring can lead to the formation of thiophene-S-oxides and subsequently thiophene-S,S-dioxides. researchgate.net These oxidized species are often highly reactive and can participate in various cycloaddition reactions. The presence of electron-withdrawing groups can influence the ease of oxidation. For example, 5-chloro-2-acetylthiophene can be oxidized to 5-chlorothiophene-2-carboxylic acid. chemicalbook.comchemicalbook.comgoogle.com

Reduction: The thiophene ring is generally resistant to catalytic hydrogenation under conditions that would reduce a benzene ring. More forcing conditions are typically required. The reduction of the carboxamide group is also possible. For example, carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This reduction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org It is plausible that the carboxamide group in this compound could be similarly reduced.

Regioselectivity in Chemical Transformations of Substituted Thiophene Carboxamides

Regioselectivity is a critical aspect of the chemical transformations of substituted thiophenes. The position of incoming substituents is directed by the electronic and steric properties of the groups already present on the ring.

In the case of this compound, the chlorine at C5 and the carboxamide at C2 dictate the regiochemistry of further substitutions. As mentioned in the electrophilic substitution section, the interplay between the ortho-para directing chloro group and the meta-directing carboxamide group will determine the outcome of the reaction.

For instance, in the synthesis of substituted thiophenes, regioselectivity can be controlled through various strategies. One common method involves the lithiation of a specific position followed by quenching with an electrophile. For example, 2-chlorothiophene (B1346680) can be selectively lithiated at the 5-position using n-butyllithium, followed by reaction with carbon dioxide to yield 5-chlorothiophene-2-carboxylic acid with high regioselectivity. google.com This demonstrates how specific reagents can be used to achieve a desired regiochemical outcome in the synthesis of substituted thiophenes.

The regioselective synthesis of various thiophene derivatives is an active area of research, with methods like Pictet-Spengler type cycloannulations and oxidative photocyclization being employed to construct complex thiophene-containing scaffolds. beilstein-journals.orgrsc.org

Structural Elucidation and Advanced Computational Analyses in 5 Chlorothiophene 2 Carboxamide Research

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for confirming the identity and purity of 5-Chlorothiophene-2-carboxamide. These techniques provide detailed information about the compound's atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural validation of this compound, providing unambiguous evidence of its atomic framework.

¹H NMR Spectroscopy: In the proton NMR spectrum, the thiophene (B33073) ring protons typically appear as distinct doublets due to spin-spin coupling. The proton at the C3 position is expected to resonate further downfield than the C4 proton, influenced by the electron-withdrawing carboxamide group. The amide protons (-CONH₂) typically present as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. Based on data from closely related structures, the thiophene protons are expected in the range of δ 7.0-8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. Key resonances include the carbonyl carbon of the amide group, typically found in the δ 160-165 ppm region. The five carbons of the chlorothiophene ring will exhibit distinct signals, with their chemical shifts influenced by the chlorine, sulfur, and carboxamide substituents.

Interactive Data Table: Expected NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| H3 | ~7.7 (d) | ~130 | Doublet, deshielded by adjacent C=O |

| H4 | ~7.1 (d) | ~128 | Doublet, coupled to H3 |

| NH₂ | ~7.5-8.5 (br s) | N/A | Broad singlet, exchangeable with D₂O |

| C2 | N/A | ~140 | Attached to the carboxamide group |

| C3 | ~7.7 | ~130 | Proton-bearing carbon |

| C4 | ~7.1 | ~128 | Proton-bearing carbon |

| C5 | N/A | ~135 | Attached to the chlorine atom |

| C=O | N/A | ~162 | Carbonyl carbon of the amide |

Mass spectrometry is crucial for confirming the molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₅H₄ClNOS). Using techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) can be compared to the calculated theoretical mass to confirm the composition with high confidence. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in characteristic isotopic patterns, further validating the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique used for the analysis of complex mixtures and purity assessment. In the synthesis of thiophene carboxamide derivatives, reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer is often employed. This allows for the separation of the target compound from starting materials, by-products, and impurities, with the mass spectrometer providing definitive identification of each separated component based on its mass-to-charge ratio.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₅H₄ClNOS | - |

| Monoisotopic Mass | 160.9699 Da | Calculated |

| Expected [M+H]⁺ | 161.9777 Da | HRMS (ESI) |

| Expected [M+Na]⁺ | 183.9596 Da | HRMS (ESI) |

| Isotopic Pattern | Characteristic pattern due to ³⁵Cl/³⁷Cl and ³²S/³⁴S | MS |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational modes for this compound include:

N-H Stretching: The primary amide group (-CONH₂) typically shows two distinct stretching bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric vibrations of the N-H bonds.

C=O Stretching: A strong, sharp absorption band, characteristic of the amide I band, is expected in the range of 1680-1640 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-N Stretching and N-H Bending: The amide II band, a combination of C-N stretching and N-H bending, appears around 1640-1550 cm⁻¹.

Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring typically occur in the 1550-1400 cm⁻¹ region.

C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, generally between 800-600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3100 | Medium-Strong |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1640 | Strong |

| Amide (N-H) | Bend (Amide II) | 1640 - 1550 | Medium |

| Thiophene (C=C) | Aromatic Ring Stretch | 1550 - 1400 | Medium |

| Thiophene (C-H) | Aromatic C-H Stretch | ~3100 | Medium-Weak |

| Alkyl Halide (C-Cl) | Stretch | 800 - 600 | Medium-Strong |

X-ray Crystallography for Molecular and Crystal Structure Determination

An X-ray crystal structure would reveal the precise molecular geometry. The thiophene ring is inherently planar, and due to the conjugation between the ring, the carbonyl group, and the amide nitrogen, the entire molecule is expected to adopt a largely planar conformation. This planarity is a key feature influencing how the molecules pack together in a crystal. Analysis of bond lengths would confirm the partial double-bond character of the C2-C(O) bond and the C(O)-N bond, which are characteristic of amide resonance.

The crystal packing of this compound would be primarily governed by intermolecular hydrogen bonds. The amide group contains excellent hydrogen bond donors (the N-H protons) and an excellent acceptor (the carbonyl oxygen). It is highly probable that the molecules would form centrosymmetric dimers through pairs of N-H···O hydrogen bonds, a common and stable supramolecular synthon in carboxamides. These dimers could then further assemble into chains or sheets through additional weak interactions.

Other potential intermolecular forces that would contribute to the stability of the crystal lattice include:

C-H···O/S Interactions: Weak hydrogen bonds involving the thiophene C-H protons as donors and the amide oxygen or thiophene sulfur as acceptors are also possible.

Halogen Interactions: C-Cl···S or C-Cl···O interactions, while weak, could also play a role in directing the crystal packing arrangement.

The interplay of these various strong and weak interactions dictates the final, most thermodynamically stable crystal structure. japtronline.comnih.govresearchgate.net

Determination of Absolute Configuration for Chiral Centers

While this compound itself is an achiral molecule, many of its biologically active derivatives possess chiral centers, making the determination of their absolute configuration a critical aspect of their development. The precise three-dimensional arrangement of atoms, or stereochemistry, at a chiral center can profoundly influence a molecule's interaction with biological targets. nih.gov For pharmaceutical applications, it is often the case that one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. nih.gov

Several advanced analytical techniques are employed to unambiguously assign the absolute configuration of chiral derivatives of this compound.

Vibrational Optical Activity (VOA): This technique has emerged as a powerful tool for determining the absolute configuration of chiral molecules directly in the solution state, which is often more representative of biological conditions. nih.gov VOA encompasses two methods: infrared vibrational circular dichroism (VCD) and vibrational Raman optical activity (ROA). nih.gov The process involves comparing the experimentally measured VOA spectrum with a spectrum calculated for a specific enantiomer using ab initio density functional theory (DFT). A match between the signs and intensities of the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov This method circumvents the need for crystallization, which can be a significant bottleneck in structural analysis. nih.gov

X-ray Crystallography and Microcrystal Electron Diffraction (MicroED): Single-crystal X-ray diffraction has traditionally been the definitive method for determining molecular structures, including absolute configuration. However, its application is contingent on the ability to grow sufficiently large and high-quality single crystals, which can be challenging. nih.gov To overcome this limitation, Microcrystal Electron Diffraction (MicroED) has been developed as a complementary technique. nih.gov MicroED can determine the structure from micro- or nanocrystals, which are often much easier to obtain. nih.gov For chiral molecules, a common strategy involves co-crystallization with a known chiral probe, such as an amino acid. The known configuration of the probe then serves as an internal reference within the crystal structure, allowing for the confident assignment of the unknown stereocenters of the target molecule. nih.gov This approach has been successfully applied to determine the absolute configuration of complex active pharmaceutical ingredients. nih.gov

The Cahn-Ingold-Prelog (CIP) system is the standard convention for naming the absolute configuration of a stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). libretexts.orgyoutube.com This system assigns priorities to the four substituents attached to the chiral carbon based on atomic number. libretexts.orglibretexts.org By orienting the lowest-priority group away from the viewer and observing the direction of the remaining groups from highest to lowest priority, the R or S designation can be assigned. libretexts.orgyoutube.comlibretexts.org Examples of chiral derivatives include 5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide and 5-CHLORO-THIOPHENE-2-CARBOXYLIC ACID ((3S,4S)-4-FLUORO- 1-{[2-FLUORO-4-(2-OXO-2H-PYRIDIN-1-YL)-PHENYLCARBAMOYL]-METHYL}-PYRROLIDIN-3-YL)-AMIDE, where the (3S,4S) designation specifies the absolute configuration at the chiral centers. drugbank.comdrugbank.com

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in the study and development of this compound derivatives, providing deep insights into their molecular properties and biological interactions. These in silico methods allow for the rational design of new compounds and the prediction of their behavior, significantly accelerating the research and discovery process.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. dntb.gov.uaaps.org It is widely applied to thiophene-2-carboxamide derivatives to understand their geometry, stability, and reactivity. nih.govnih.govnih.gov DFT calculations can accurately predict various molecular parameters, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. nih.govnih.govmdpi.com A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability, as less energy is required to excite an electron. mdpi.com

Studies on various thiophene-2-carboxamide derivatives have shown that substitutions on the thiophene or carboxamide moiety can significantly alter the HOMO-LUMO energy gap. nih.govnih.gov For instance, in a series of 3-substituted thiophene-2-carboxamides, amino derivatives were found to have a higher HOMO-LUMO energy gap compared to methyl derivatives, indicating greater stability. nih.govnih.gov These calculations help in understanding the electronic properties that may influence the biological activity of the compounds. nih.govnih.govdntb.gov.ua

| Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding |

|---|---|---|---|---|

| 3-Amino Thiophene-2-Carboxamides (7a-c) | - | - | Highest | Considered the most stable among the tested derivatives. nih.govnih.gov |

| 3-Methyl Thiophene-2-Carboxamides (5a-c) | - | - | Lowest | Considered the most reactive among the tested derivatives. nih.govnih.gov |

| Thiophene Derivative 2B | - | - | 3.758 | Highlighted as the most reactive in a comparative study. dntb.gov.ua |

| Thiophene Derivative 2E | - | - | 3.724 | Showed the smallest energy gap in its series, suggesting higher reactivity. dntb.gov.ua |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is crucial for understanding how derivatives of this compound might interact with biological targets at the atomic level. It is widely used to screen virtual libraries of compounds, elucidate structure-activity relationships (SAR), and guide the design of more potent and selective inhibitors. nih.govnih.gov

The simulation calculates a binding score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. A lower (more negative) score generally indicates a more favorable binding interaction. nih.govresearchgate.net The results also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand in the active site of the protein. nih.gov

For example, various thiophene-2-carboxamide derivatives have been docked into the active sites of different proteins to explore their potential as antibacterial or anticancer agents. nih.govnih.govnih.gov These studies have successfully identified key amino acid residues that are crucial for binding and have explained the observed biological activities of the compounds. nih.govnih.gov

| Compound Series | Protein Target (PDB ID) | Binding Score Range (kcal/mol) | Key Interacting Residues | Therapeutic Area |

|---|---|---|---|---|

| Thiophene Sulfonamides (7a-7s) | InhA (2NSD) | -6 to -12 | Not specified | Antibacterial nih.gov |

| Thiophene-2-Carboxamides (3b, 3c) | 2AS1 | Not specified (Highest score) | Not specified | Antibacterial nih.govnih.gov |

| Thiophene Carboxamides (2b, 2e) | Tubulin | Not specified | N-101, S-178, Q-245 | Anticancer nih.gov |

| Pyridine (B92270)/Thiophene Chalcones | Multiple Receptors | -6.3 to -9.6 | Not specified | Antimicrobial royalsocietypublishing.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.combrieflands.com By identifying the key physicochemical properties or structural features that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized molecules. This predictive capability is invaluable for prioritizing synthetic efforts and designing more effective therapeutic agents. mdpi.combrieflands.comfrontiersin.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comfrontiersin.org These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding a set of aligned molecules to correlate these fields with biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

For instance, 3D-QSAR studies on thieno-pyrimidine derivatives, which share the thiophene core, have successfully built robust models with high predictive power. mdpi.com These models, validated by statistical parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²), provide crucial insights into the structural requirements for inhibitory activity against specific biological targets. mdpi.comfrontiersin.org

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External validation) | Key Finding |

|---|---|---|---|---|

| CoMFA | 0.818 | 0.917 | - | The model shows good internal predictive ability. mdpi.com |

| CoMSIA | 0.801 | 0.897 | - | The model confirms the findings of the CoMFA model with good statistical robustness. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations are often performed on ligand-protein complexes, typically generated from molecular docking, to assess their stability and dynamic behavior. nih.govmdpi.com While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, revealing how the ligand and protein interact and adapt to each other in a simulated physiological environment. mdpi.com

Studies on thiophene derivatives have utilized MD simulations to confirm the stability of the docked poses within the active sites of their target proteins. nih.govroyalsocietypublishing.org For example, simulations of thiophene sulfonamide derivatives showed that the most promising compounds remained stably bound within the receptor, validating the docking results and providing deeper insights into their dynamic behavior. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetics is a major cause of clinical trial failures. nih.govresearchgate.net In silico ADME prediction models have become essential tools for rapidly evaluating these properties for large numbers of compounds at an early stage, helping to filter out candidates with unfavorable profiles before significant resources are invested. nih.govresearchgate.net

These computational models predict various physicochemical and pharmacokinetic parameters, such as lipophilicity (logP), aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and plasma protein binding. researchgate.netmdpi.com A key component of this analysis is assessing "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. nih.govmdpi.com This rule suggests that orally active drugs tend to have specific physicochemical properties (e.g., molecular weight < 500 Da, logP < 5).

Numerous studies on thiophene-based compounds, including carboxamide derivatives, have employed in silico tools like SwissADME to predict their ADME profiles. royalsocietypublishing.orgmdpi.comresearchgate.net These analyses help researchers to identify compounds with good predicted oral bioavailability and acceptable safety profiles, guiding the selection and optimization of promising drug candidates. nih.govmdpi.com

| Compound Type | Prediction Tool | Key Predicted Properties | Findings |

|---|---|---|---|

| Thiophene Sulfonamide Derivatives | Computational models | Drug-likeness, Lipinski's Rule of Five | Evaluated for favorable drug-like properties compared to known drugs. nih.gov |

| Thiophene Carboxamide Derivatives | QikProp (Schrödinger suite) | ADME-T profiles | Assessed to determine if candidates agree with FDA-approved drugs in terms of ADME profiles. nih.gov |

| Benzo[b]thiophene-chalcones | Computational models | Lipinski's Rule of Five, Bioavailability Score | Most compounds followed Lipinski's rules and showed a bioavailability score of 55%. mdpi.com |

| Pyridine/Thiophene Chalcones | In silico tools | ADME properties, Toxicological risks | All synthesized derivatives satisfied ADME properties with no predicted toxicological risks. royalsocietypublishing.org |

Applications of 5 Chlorothiophene 2 Carboxamide in Advanced Chemical and Materials Science Research

Building Block for Complex Organic Molecular Synthesis

The reactivity of the thiophene (B33073) ring, combined with the directing effects of its substituents, establishes 5-Chlorothiophene-2-carboxamide and its derivatives as crucial building blocks for constructing more complex organic molecules. The parent acid, 5-Chlorothiophene-2-carboxylic acid, can be synthesized from various starting materials, including 2-chlorothiophene (B1346680), 2-chloro-5-bromothiophene, and 5-chloro-2-acetylthiophene. chemicalbook.com One common synthetic route involves the Friedel-Crafts acylation of 2-chlorothiophene. chemicalbook.com Another approach utilizes n-butyllithium to selectively remove a hydrogen atom from 2-chlorothiophene, followed by the introduction of carbon dioxide to form the carboxyl group, a method that avoids the over-chlorination seen in other processes. google.com

Once formed, this scaffold serves as a key starting point for various synthetic pathways. For instance, it is used to synthesize 5-chloro-4-nitrothiophene-2-carboxylic acid, an intermediate in the production of thieno[2,3-b] chemicalbook.comgoogleapis.comthiapezine-5-ones. sigmaaldrich.com Furthermore, it serves as a central fragment in the synthesis of SAR107375, a potent dual inhibitor of thrombin and Factor Xa. acs.org The synthesis involves a one-pot reaction where the activated carboxylic acid reacts with a protected diamino propionic acid derivative. acs.org

Research into Ebola virus (EBOV) entry inhibitors has also utilized the thiophene scaffold. nih.gov Scientists have synthesized a series of thiophene derivatives, modifying substituents around the core ring to optimize antiviral activity. nih.govacs.org These studies highlight the modularity of the 5-chlorothiophene core, allowing for systematic structural modifications to achieve desired biological functions.

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Production

The most prominent application of this compound's precursor, 5-chlorothiophene-2-carboxylic acid, is as a critical intermediate in the synthesis of Rivaroxaban. vandvpharma.comprasannabiomolecules.in Rivaroxaban, marketed as Xarelto, is an orally active direct Factor Xa inhibitor, a class of anticoagulant medications used to prevent and treat thromboembolic disorders. chemicalbook.comgoogleapis.com

The synthesis of Rivaroxaban is a multi-step process where 5-chlorothiophene-2-carboxylic acid is first converted to its more reactive acid chloride derivative, 5-chlorothiophene-2-carbonyl chloride. googleapis.comchemicalbook.com This intermediate is then condensed with 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one to form the final Rivaroxaban molecule. googleapis.comnih.gov Various patented processes describe this condensation under different conditions, often using a base like pyridine (B92270) or sodium carbonate in a suitable solvent system. googleapis.com The high purity required for pharmaceutical applications makes the efficiency and selectivity of these synthetic steps crucial. vandvpharma.commarketreportanalytics.com

Beyond Rivaroxaban, the 5-chlorothiophene scaffold is integral to other pharmacologically active agents. As mentioned previously, it is a key component of the experimental anticoagulant SAR107375. acs.org In this context, the chlorothiophene group fits into the S1 binding pocket of both thrombin and factor Xa. acs.org Additionally, research has identified thiophene derivatives as potent inhibitors of Ebola virus entry, demonstrating the scaffold's potential in developing antiviral therapeutics. nih.gov The core this compound structure itself is a subject of research for potential antimicrobial, antifungal, and anticancer properties. ontosight.ai

| API | Therapeutic Area | Role of this compound Derivative |

| Rivaroxaban | Anticoagulant (Factor Xa inhibitor) | Key intermediate (as 5-chlorothiophene-2-carbonyl chloride) for amide bond formation. chemicalbook.comgoogleapis.comnih.gov |

| SAR107375 | Anticoagulant (Dual Thrombin and Factor Xa inhibitor) | Central fragment incorporated into the final molecule. acs.org |

| Ebola Virus Entry Inhibitors | Antiviral | Core scaffold for a series of potent inhibitors. nih.govacs.org |

Research in Conductive Polymers and Electronic Materials

Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties. numberanalytics.com Polythiophenes and their derivatives are investigated for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.comnih.gov The performance of these materials is highly dependent on their molecular structure, particularly the regularity of the polymer chain, which influences the delocalization of electrons and, consequently, conductivity. numberanalytics.comnih.gov

While research has not extensively focused on polymers derived specifically from this compound, the broader class of substituted thiophenes provides a clear indication of its potential. The synthesis of regioregular poly(3-alkylthiophene)s has been a significant achievement, leading to materials with enhanced electronic properties. nih.govcmu.edu The substituents on the thiophene ring, such as the chloro and carboxamide groups in this compound, can be used to fine-tune the electronic and physical properties of the resulting polymers. researchgate.net For example, electron-withdrawing groups can lower the HOMO energy level of the polymer. researchgate.net

Furthermore, thiophene derivatives are being explored as high-performance electrode materials for next-generation batteries, such as sodium-ion batteries (SIBs). rsc.org The design of organic electrode materials with high electron transfer capability is crucial for their performance, and thiophene compounds are promising candidates. rsc.org The functional groups on this compound could potentially be modified to enhance ion storage capacity and structural stability, opening avenues for its use in energy storage applications.

| Thiophene Application | Key Properties | Examples of Thiophene-Based Materials |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good processability. acs.org | Oligofluorene−thiophene derivatives, Poly(3-alkylthiophene)s. nih.govacs.org |

| Organic Photovoltaics (OPVs) | Tunable optical absorption, efficient charge separation. numberanalytics.com | Thiophene-based donor materials. numberanalytics.com |

| Organic Light-Emitting Diodes (OLEDs) | High conductivity, specific emission wavelengths. numberanalytics.com | Thiophene-based emissive layers. numberanalytics.com |

| Sodium-Ion Batteries (SIBs) | High theoretical capacity, tunable redox potentials. rsc.org | Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate. rsc.org |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively modulate a protein's function, enabling the study of biological processes in cellular or organismal contexts. nih.gov Thiophene-based structures are frequently incorporated into such probes due to their favorable properties. The this compound scaffold is a valuable starting point for creating these sophisticated molecular tools.

For example, thiophene-based fluorescent dyes have been synthesized for use as probes to image cellular membranes. rsc.org These probes can localize in plasma membranes and report on their environment through changes in their fluorescence. rsc.org In a different application, researchers developed DNA probes incorporating a tetramethylated thiophene-BODIPY fluorophore. rsc.org These probes are sensitive to their environment and can be used to study the conformational changes that occur during protein-DNA interactions. rsc.org

The development of inhibitors can also lead to chemical probes. In the research on Ebola virus inhibitors, a potent thiophene derivative was selected to further characterize its mechanism of action, effectively serving as a chemical probe to understand viral entry. nih.gov The ability to systematically modify the this compound structure allows for the creation of a "chemical toolbox" where different derivatives can be used to investigate specific biological questions. mskcc.org These tools can be labeled with fluorescent tags or biotin (B1667282) to enable detection in various biological assays, such as microscopy or proteomic analyses. mskcc.org

Analytical Methodologies for 5 Chlorothiophene 2 Carboxamide and Its Biological Samples

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, TLC)

Chromatographic methods are essential for the separation of 5-Chlorothiophene-2-carboxamide from related substances, impurities, and complex sample matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification and purity assessment of this compound. While specific validated methods for the direct analysis of this compound are not extensively published in peer-reviewed literature, methods for related compounds and derivatives provide a strong basis for its analysis. For instance, the analysis of rivaroxaban, a complex molecule containing the this compound moiety, and its impurities often employs reverse-phase HPLC. jrespharm.com These methods typically utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent like acetonitrile. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector. researchgate.net

In the synthesis of various thiophene (B33073) carboxamide derivatives, HPLC is a key tool for monitoring reaction progress and assessing the purity of the final products. researchgate.net The purity of these compounds is often determined to be greater than 95% by HPLC analysis. nih.gov For the analysis of related thiophene-2-carboxamide derivatives, isocratic elution is often employed. researchgate.net

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid technique for monitoring reactions and preliminary purity checks of thiophene carboxamide derivatives. mdpi.com The progress of synthesis reactions for compounds incorporating the this compound structure is often monitored by TLC.

Table 1: Representative HPLC Conditions for Analysis of Related Thiophene Carboxamide Derivatives

| Parameter | Condition |

| Column | Kinetex C18 (150 × 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | 20 mM Ammonium Acetate (B1210297) : Acetonitrile (65:35 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | Photodiode Array (PDA) researchgate.net |

| Temperature | Ambient |

Spectrometric Techniques for Detection and Identification in Complex Matrices

Spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound, especially in complex biological matrices. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and selectivity for the detection and quantification of this compound and its metabolites. In studies of complex molecules containing this moiety, such as rivaroxaban, electrospray ionization (ESI) in positive mode is commonly used. jrespharm.com The fragmentation pattern observed in MS/MS analysis provides structural confirmation. For example, in the analysis of rivaroxaban, a characteristic fragment ion corresponding to the N-((S)-(3-(4-aminophenyl)oxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide ion (m/z 338) is observed. jrespharm.com This indicates that the this compound portion of the molecule is stable under these ionization conditions. High-resolution mass spectrometry (HRMS) is also employed to confirm the elemental composition of related derivatives. scispace.com

Table 2: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Thiophene H-3 | 6.93 | Doublet | 6.1 |

| Thiophene H-4 | 7.52-7.62 | Multiplet | - |

| Amide NH | 12.66 | Singlet | - |

| Data for N-(2-acetylphenyl)-5-chlorothiophene-2-carboxamide in CDCl₃ tandfonline.comuniurb.it |

Emerging Research Frontiers and Future Directions in 5 Chlorothiophene 2 Carboxamide Studies

Unexplored Therapeutic Potentials and Novel Biological Targets

While 5-chlorothiophene-2-carboxamide has been investigated for certain biological activities, a vast expanse of its therapeutic potential remains uncharted. ontosight.ai Current research has primarily focused on its antimicrobial, antifungal, and anticancer properties. ontosight.ai However, the inherent versatility of the thiophene (B33073) ring, known for its wide range of pharmacological effects, suggests that this compound and its analogues could be active against a broader spectrum of diseases. mdpi.com

Future research is anticipated to delve into new therapeutic areas. For instance, the structural similarities of thiophene derivatives to other biologically active molecules suggest potential applications in neurodegenerative diseases, inflammatory conditions, and metabolic disorders. The exploration of novel biological targets is a key aspect of this research. Thiophene-2-carboxamides bearing aryl substituents have already shown potential as PTP1B inhibitors, and members of the PAN-90806 family are potent VEGFR-2 inhibitors. mdpi.com The identification of new protein interactions could unlock treatments for a variety of unmet medical needs.

Elucidation of Undiscovered Molecular Mechanisms of Action

A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is a critical area of future research. While some mechanisms have been proposed, such as the inhibition of mitochondrial complex I and the disruption of redox homeostasis, a comprehensive picture is still lacking. mdpi.com The ongoing investigation into the compound's interaction with biological systems is crucial for the development of more effective and selective drugs. ontosight.ai

Advanced biochemical and biophysical techniques will be instrumental in mapping the precise binding sites and molecular interactions of these compounds. Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods can provide high-resolution insights into the compound-target complexes. Furthermore, understanding the structure-activity relationships (SAR) is vital. Studies have already indicated that substitutions on the thiophene ring can significantly influence activity, as seen with amino thiophene-2-carboxamide derivatives showing enhanced antioxidant and antibacterial properties. nih.gov Future studies will likely focus on systematically modifying the this compound scaffold to probe its interactions with various biological targets and to elucidate the nuances of its mechanism of action.

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of novel and structurally complex analogues of this compound is essential for exploring its full therapeutic potential. While established methods for synthesizing thiophene derivatives exist, there is a continuous drive to develop more efficient, versatile, and scalable synthetic routes. nih.govorganic-chemistry.org

One promising approach is the use of one-pot synthesis methods, which can streamline the production of complex molecules and reduce waste. For example, a one-pot method for synthesizing the precursor 5-chlorothiophene-2-carboxylic acid has been developed to be suitable for industrial production. google.com Another area of focus is the development of catalytic direct C–H arylation, which offers a more atom-economical and straightforward approach to creating diverse derivatives. unito.it These advanced synthetic strategies will enable the creation of libraries of novel this compound analogues with a wide range of functional groups and structural motifs, facilitating the exploration of their biological activities.

| Synthetic Method | Description | Key Advantages |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. | Increased efficiency, reduced waste, and simplified procedures. google.com |

| C-H Arylation | Direct formation of a carbon-carbon bond between a C-H bond and an aryl group. | High atom economy, reduced number of synthetic steps. unito.it |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions, often leading to faster reaction times and higher yields. | Rapid and efficient synthesis of derivatives. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are poised to play a significant role in the future development of this compound-based therapeutics. nih.govmdpi.com AI and ML algorithms can analyze vast datasets to identify promising drug candidates, predict their biological activities, and optimize their properties. nih.govtaylorandfrancis.com

In the context of this compound, AI can be used for:

Virtual Screening: High-throughput virtual screening of large chemical libraries to identify novel analogues with desired biological activities. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties based on the this compound scaffold. nationalacademies.org

Predictive Modeling: QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the efficacy and potential toxicity of new analogues before they are synthesized, saving time and resources. mdpi.com

Investigation into Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and enhance sustainability. nih.gov Future research on this compound will undoubtedly focus on developing more environmentally friendly synthetic methods.

Key areas of investigation in green chemistry for this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or bio-based solvents. unito.it

Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. Palladium-catalyzed reactions have already shown promise in the synthesis of thiophene derivatives. unito.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the thiophene core.

By embracing green chemistry principles, the synthesis of this compound and its derivatives can become more sustainable, aligning with the broader goals of environmental responsibility in the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chlorothiophene-2-carboxamide and its derivatives?

- Methodology : The compound is typically synthesized via acid-amine coupling. For example, 5-chlorothiophene-2-carboxylic acid reacts with 1-(4-aminophenyl)ethanone in the presence of coupling agents (e.g., DCC or EDC/HOBt) to form N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide . Subsequent chalcone derivatives (e.g., 4a-o) are generated by condensing with substituted aromatic aldehydes under basic reflux conditions (e.g., NaOH/ethanol) .

- Key Data :

- Yield for derivative N-(4-(3-(3-Bromophenyl)acryloyl)phenyl)-5-chlorothiophene-2-carboxamide: 75.14% .

- IR peaks (cm⁻¹): 3352 (N-H), 1649 (C=O), 1531 (C=C) .

Q. How is this compound characterized spectroscopically?

- Methodology : Use IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3350 cm⁻¹) and NMR (¹H/¹³C) to confirm structural motifs. Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 446.74 for a brominated derivative) . Purity is assessed via GC or HPLC (>95.0%) .

Q. What safety precautions are critical when handling this compound?